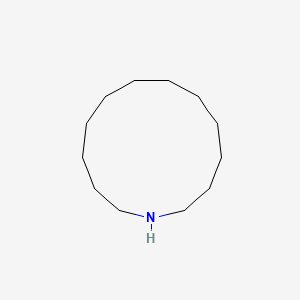

Azacyclotridecane

Description

Properties

IUPAC Name |

azacyclotridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N/c1-2-4-6-8-10-12-13-11-9-7-5-3-1/h13H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFADJPZTTUWZMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCCNCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183696 | |

| Record name | Azacyclotridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

295-03-4 | |

| Record name | Azacyclotridecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=295-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azacyclotridecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000295034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azacyclotridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azacyclotridecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Azacyclotridecane chemical structure and IUPAC name.

An In-Depth Technical Guide to Azacyclotridecane: Structure, Synthesis, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a 13-membered macrocyclic secondary amine, represents a foundational scaffold in synthetic and medicinal chemistry. While its direct applications are still emerging, its structural characteristics and the reactivity of its secondary amine offer significant potential for the development of novel chemical entities. This guide provides a comprehensive technical overview of this compound, including its formal nomenclature, physicochemical properties, a detailed synthetic protocol via the reduction of its lactam precursor (laurolactam), and a thorough analysis of its spectroscopic signature. Furthermore, we explore its key chemical reactions and discuss its potential utility as a building block in the broader context of drug discovery and materials science, providing field-proven insights for professionals in these areas.

Chemical Identity and Physicochemical Properties

This compound is a saturated heterocycle featuring a twelve-carbon chain and a single nitrogen atom, forming a 13-membered ring. Its formal identification and core properties are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Dodecamethylene imine | [1] |

| CAS Number | 295-03-4 | [1] |

| Molecular Formula | C₁₂H₂₅N | [1] |

| Molecular Weight | 183.34 g/mol | [1] |

| SMILES | C1CCCCCCNCCCCC1 | [1] |

| XLogP3 | 4.2 | [1] |

The molecule's large, flexible, and lipophilic carbocyclic framework, combined with a polar secondary amine group, results in an amphiphilic character that can be exploited in supramolecular chemistry and as a scaffold for targeting biological systems.

Synthesis of this compound

The most direct and industrially relevant pathway to this compound is through the chemical reduction of its corresponding lactam, azacyclotridecan-2-one, commonly known as laurolactam.[2] Laurolactam is a widely available commercial monomer used in the production of Nylon-12.[3] The reduction of the amide functional group to an amine requires a potent reducing agent, with Lithium Aluminum Hydride (LiAlH₄) being the reagent of choice for its high efficacy in this transformation.[4][5]

Causality in Experimental Design

The choice of LiAlH₄ is critical. Weaker reducing agents like sodium borohydride (NaBH₄) are generally incapable of reducing the highly stable, resonance-stabilized amide bond of a lactam.[6] LiAlH₄, a powerful source of hydride ions (H⁻), readily attacks the electrophilic carbonyl carbon of the lactam. The reaction must be conducted under strictly anhydrous conditions, as LiAlH₄ reacts violently with protic solvents like water or alcohols to produce flammable hydrogen gas.[6][7] Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), are the required solvents as they are inert to the reagent and effectively solubilize the organic substrate.

Detailed Experimental Protocol: Reduction of Laurolactam

Warning: This procedure involves Lithium Aluminum Hydride, which is a pyrophoric and water-reactive solid. It should only be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, and under an inert atmosphere (e.g., Nitrogen or Argon).

-

Materials:

-

Laurolactam (azacyclotridecan-2-one)

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Distilled Water

-

15% w/v Sodium Hydroxide solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM) or Diethyl Ether

-

-

Procedure:

-

Inert Atmosphere Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

-

Reagent Suspension: In the reaction flask, carefully add Lithium Aluminum Hydride (1.5 equivalents) to anhydrous THF (approx. 20 mL per gram of LiAlH₄). Stir the suspension gently.

-

Substrate Addition: Dissolve Laurolactam (1.0 equivalent) in a separate flask with anhydrous THF (approx. 10 mL per gram). Transfer this solution to a dropping funnel and add it dropwise to the stirred LiAlH₄ suspension over 30-60 minutes. The addition is exothermic; maintain a gentle reflux by controlling the addition rate or using an external cooling bath if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours to ensure complete reduction. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching (Fieser Workup): Cool the reaction flask to 0 °C in an ice bath. EXTREME CAUTION is required for this step. Slowly and dropwise, add distilled water equal to the mass of LiAlH₄ used (e.g., if 1 g of LiAlH₄ was used, add 1 mL of water). Follow this with the dropwise addition of 15% sodium hydroxide solution, again equal in volume to the mass of LiAlH₄ used (1 mL). Finally, add distilled water in a volume three times the mass of LiAlH₄ used (3 mL).

-

Filtration and Extraction: A granular white precipitate of aluminum salts should form. Allow the mixture to warm to room temperature and stir for 30 minutes. Filter the solid salts through a pad of Celite® and wash the filter cake thoroughly with additional THF or dichloromethane.

-

Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid can be further purified by vacuum distillation or recrystallization to yield pure this compound.

-

Synthetic Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Authenticating the structure of the synthesized this compound is achieved through a combination of spectroscopic methods. The high symmetry of the molecule (assuming rapid conformational averaging) simplifies its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

-

C-H Protons (α to Nitrogen): The four protons on the two carbons directly attached to the nitrogen (C2 and C13) are expected to appear as a triplet around δ 2.6-2.8 ppm . Their proximity to the electronegative nitrogen atom deshields them relative to other methylene groups.

-

Bulk Methylene Protons (β, γ, etc.): The remaining 20 protons on the ten other carbon atoms (C3-C12) are in very similar chemical environments. They are expected to appear as a large, broad multiplet or singlet centered around δ 1.3-1.5 ppm .

-

N-H Proton: The proton on the nitrogen atom will appear as a broad singlet. Its chemical shift is highly variable and depends on concentration and solvent, but typically falls in the range of δ 1.0-3.0 ppm . It may exchange with deuterium in solvents like D₂O or CD₃OD, causing the signal to disappear.

-

-

¹³C NMR: The carbon NMR spectrum will also reflect the molecule's symmetry.

-

α-Carbons: The two carbons adjacent to the nitrogen (C2, C13) are expected to resonate around δ 45-50 ppm .

-

β, γ, and other Carbons: The remaining ten carbons will appear in the aliphatic region, typically between δ 25-30 ppm , likely as a few closely spaced or overlapping signals.

-

| NMR Data Summary (Predicted) | |

| ¹H NMR | δ 2.6-2.8 (t, 4H, -CH₂-N-CH₂-), δ 1.3-1.5 (m, 20H, bulk -(CH₂)₁₀-), δ 1.0-3.0 (br s, 1H, -NH-) |

| ¹³C NMR | δ 45-50 (C-α), δ 25-30 (Bulk C) |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of cyclic amines typically proceeds via fragmentation of the ring.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 183 , corresponding to the molecular weight of C₁₂H₂₅N.

-

Key Fragments: Experimental data shows a prominent base peak at m/z = 30 and another significant peak at m/z = 44 .[1]

-

The m/z = 30 fragment is characteristic of secondary amines and corresponds to the stable [CH₂=NH₂]⁺ ion, formed through α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) followed by a hydrogen transfer.

-

The m/z = 44 fragment can be attributed to [CH₂CH=NH₂]⁺. This pattern is a definitive signature for the successful reduction of the lactam and the formation of the secondary amine macrocycle.

-

| Mass Spectrometry Data | |

| Molecular Ion (M⁺) | m/z 183 |

| Major Fragments | m/z 30 ([CH₂NH₂]⁺), m/z 44 ([C₂H₆N]⁺) |

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

-

N-H Stretch: A weak to medium, sharp absorption band is expected in the range of 3300-3500 cm⁻¹ , characteristic of a secondary amine N-H bond. This distinguishes it clearly from the broader N-H stretch of a primary amine or the strong C=O stretch of the starting lactam (approx. 1650 cm⁻¹).

-

C-H Stretch: Strong, sharp peaks will appear just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹ ) corresponding to the sp³ C-H bonds of the methylene groups.

-

N-H Bend: A weak to medium bending vibration may be observed around 1550-1650 cm⁻¹ .

| Key IR Absorptions | |

| N-H Stretch | 3300-3500 cm⁻¹ (weak/medium) |

| C-H Stretch | 2850-2950 cm⁻¹ (strong) |

| N-H Bend | 1550-1650 cm⁻¹ (weak/medium) |

Chemical Reactivity and Potential for Derivatization

The synthetic value of this compound lies in the reactivity of its secondary amine, which serves as a nucleophilic and basic center. This allows for straightforward derivatization, making it an excellent scaffold for building molecular libraries for screening in drug discovery and materials science.

Caption: Key reactions of this compound.

N-Alkylation

The nitrogen atom can be alkylated using various electrophiles, such as alkyl halides or tosylates, typically in the presence of a non-nucleophilic base to neutralize the resulting acid.[8] This reaction converts the secondary amine into a tertiary amine, which can dramatically alter the scaffold's steric and electronic properties, as well as its basicity and hydrogen-bonding capacity. This is a fundamental strategy in medicinal chemistry for structure-activity relationship (SAR) studies.

N-Acylation

Reaction with acylating agents like acyl chlorides or acid anhydrides readily forms a stable tertiary amide.[9][10] This transformation neutralizes the basicity of the nitrogen and introduces a carbonyl group, which can act as a hydrogen bond acceptor. This is another cornerstone of derivatization, used to create peptide mimics or other functional probes.

Applications in Research and Drug Development

While this compound itself is not an approved therapeutic, its structural motif and that of related macrocycles are of significant interest to drug development professionals.

-

Scaffold for Chemical Libraries: The primary value of this compound is as a versatile starting material. Its large, lipophilic ring system allows for the exploration of a unique chemical space often neglected by traditional small-molecule libraries. By applying the N-alkylation and N-acylation reactions described above, researchers can rapidly generate a diverse library of analogues for high-throughput screening against various biological targets.

-

Bioisostere and Conformational Constraint: Large rings can act as bioisosteres for flexible aliphatic chains, locking them into a more constrained set of conformations. This can lead to improved binding affinity and selectivity for a target protein by reducing the entropic penalty of binding.[11]

-

Precursor to Bioactive Molecules: The precursor to this compound, laurolactam, has been used in the patented synthesis of MDL-12330A, a molecule described as a calcium channel blocker.[2] This demonstrates the utility of the 13-membered azacycle framework as a starting point for constructing complex, biologically active agents. The ability to reduce the lactam to the amine opens up an entirely different set of derivatization possibilities, transforming a monomer for polymers into a scaffold for pharmaceuticals.

Safety and Handling

-

This compound: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Standard laboratory PPE (gloves, safety glasses, lab coat) should be used, and handling should occur in a well-ventilated area.

-

Synthesis Reagents: As noted previously, extreme care must be taken when handling Lithium Aluminum Hydride. It must be stored and handled under anhydrous conditions, away from ignition sources. The quenching procedure is highly exothermic and can generate large volumes of hydrogen gas, requiring slow, controlled addition at low temperature in a fume hood.

Conclusion

This compound is more than a simple chemical; it is a versatile platform for innovation. Its straightforward synthesis from an inexpensive industrial monomer, coupled with the predictable reactivity of its secondary amine, makes it an attractive scaffold for researchers in drug discovery and materials science. By understanding its fundamental chemistry, synthesis, and spectroscopic properties as detailed in this guide, scientists are well-equipped to leverage this macrocycle to build novel molecules with tailored functions, paving the way for the next generation of therapeutics and advanced materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67523, this compound. Retrieved from [Link]

- Simić, M., et al. (n.d.). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society.

-

University of Bath (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

-

Hrčak (2024). Light-induced rearrangement from macrocyclic to bicyclic lactam: A case study of N-chlorinated laurolactam. Croatica Chemica Acta. Retrieved from [Link]

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia (n.d.). Laurolactam. Retrieved from [Link]

-

Chemguide (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

- Arkivoc (n.d.).

-

SpectraBase (n.d.). 5-Propyl-1-oxa-4-azacyclotridecan-13-one. Retrieved from [Link]

-

Organic Chemistry Data (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Science Ready (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Master Organic Chemistry (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate (n.d.). 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants,... Retrieved from [Link]

-

ACS Omega (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. Retrieved from [Link]

-

Chemistry Steps (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

-

Pharma Inventor Inc. (n.d.). Patent & Publications. Retrieved from [Link]

-

YouTube (2015). Organic Practical Setup 9. Reduction with LiAlH4 & NaBH4. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13690, Laurolactam. Retrieved from [Link]

-

Bentham Science (n.d.). Recent Patents on Anti-Cancer Drug Discovery. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

ResearchGate (2004). (PDF) N-Acylation in Combinatorial Chemistry. Retrieved from [Link]

- Journal of Chem-Bio Informatics (2023). Pharmacological applications of azomethine derivatives in the therapy of different diseases.

-

TÜBİTAK Academic Journals (2010). Synthesis and surfactant properties of N-acylation compounds derived from hydrolysis degradation products of N-(β-cianoethyl. Retrieved from [Link]

-

ResearchGate (n.d.). (PDF) The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

ChemRxiv (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from [Link]

-

Drug Hunter (n.d.). Patents. Retrieved from [Link]

-

Organic Chemistry Portal (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]

-

Organic Letters (2022). Late-Stage N-Alkylation of Azapeptides. Retrieved from [Link]

-

Chemical Communications (RSC Publishing) (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Retrieved from [Link]

-

EPO (2023). LAUROLACTAM PREPARATION METHOD, SYNTHESIZING DEVICE THEREFOR, LAUROLACTAM COMPOSITION PREPARED THEREBY, AND POLYLAUROLACTAM PREP. Retrieved from [Link]

-

Curia Global (n.d.). Selected Publications and Patents from 2005–2019. Retrieved from [Link]

-

YouTube (2024). Patent Pulse: A Spotlight on Recent Highlights from Small Molecule Patents. Retrieved from [Link]

-

The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

ACS Omega (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][3]naphthyrin-5(6H)-one. Retrieved from [Link]

-

Molecules (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Retrieved from [Link]

-

ACS Medicinal Chemistry Letters (n.d.). Semisynthetic Derivatives of the Verticillin Class of Natural Products through Acylation of the C11 Hydroxy Group. Retrieved from [Link]

-

Chemical Society Reviews (n.d.). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. Retrieved from [Link]

-

ResearchGate (2017). Infrared Spectroscopy of Au(Acetylene)n + Complexes in the Gas Phase. Retrieved from [Link]

-

NIST (n.d.). Acetamide, N-phenyl-. Retrieved from [Link]

-

ResearchGate (n.d.). Infrared spectroscopy of the acetyl cation and its protonated ketene isomer. Retrieved from [Link]

Sources

- 1. This compound | C12H25N | CID 67523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Laurolactam - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. chemrxiv.org [chemrxiv.org]

- 9. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 10. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]

- 11. scispace.com [scispace.com]

Discovery and first synthesis of azacyclotridecane.

An In-depth Technical Guide to the Discovery and First Synthesis of Azacyclotridecane

Abstract: This technical guide provides a comprehensive overview of the discovery and seminal synthesis of this compound (C₁₂H₂₅N), a thirteen-membered saturated macrocyclic amine. The narrative traces the historical context from the foundational work on macrocycles by pioneers like Ružička to the multi-step industrial synthesis of its critical precursor, laurolactam (azacyclotridecan-2-one). We delve into the mechanistic rationale and provide detailed experimental protocols for the synthesis of laurolactam via the Beckmann rearrangement of cyclododecanone oxime, followed by its definitive reduction to the target this compound. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the experimental choices, self-validating protocols, and the structural verification of this significant macrocycle.

The journey to this compound begins not with the molecule itself, but with the groundbreaking conceptual shift in organic chemistry that validated the existence of large-ring structures. For decades, von Baeyer's strain theory suggested that rings with more than eight members would be too unstable to exist. This paradigm was shattered by the work of Leopold Ružička in the 1920s, who successfully synthesized large-ring alicyclic ketones, including muscone and civetone, the key components of natural musk.[1] Ružička's method, involving the thermal decomposition of dicarboxylic acid salts, proved that macrocycles were viable synthetic targets, paving the way for all subsequent research in this field and earning him the Nobel Prize in Chemistry in 1939.[1][2] This foundational work established the principles of high-dilution and template-driven reactions necessary to favor intramolecular cyclization over intermolecular polymerization, a challenge central to all macrocycle synthesis.

The Precursor Pathway: Synthesis of Laurolactam

The most direct and industrially significant route to this compound is through the reduction of its corresponding lactam, azacyclotridecan-2-one, commonly known as laurolactam.[3] Laurolactam is a compound of immense commercial importance as the monomer for the engineering plastic Nylon-12.[4] Its synthesis is a well-established, multi-step process that begins with cyclododecatriene, a trimer of butadiene.[3]

The overall workflow is a testament to elegant industrial chemistry, transforming a simple hydrocarbon into a functionalized macrocyclic amide.

Caption: Workflow for the industrial synthesis of Laurolactam.

Experimental Protocol: Synthesis of Laurolactam from Cyclododecanone

This protocol details the final two steps of the precursor synthesis, which are most relevant for a laboratory setting: the oximation of cyclododecanone and the subsequent Beckmann rearrangement.

Part A: Synthesis of Cyclododecanone Oxime [5][6]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.5 g of cyclododecanone in 8 mL of 95% ethanol.

-

Reagent Addition: To this solution, add 0.6 g of hydroxylamine hydrochloride, 25 mL of deionized water, and 15 mL of a 10% (w/w) aqueous sodium hydroxide solution.

-

Reflux: Heat the mixture to reflux (approx. 100 °C) with vigorous stirring. The reaction is typically complete within 30-45 minutes, often indicated by the formation of a crystalline precipitate.[5]

-

Isolation and Purification: Cool the reaction mixture in an ice-water bath to complete crystallization. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Recrystallization: Purify the crude oxime by recrystallizing from a mixture of 95% ethanol and deionized water to yield pure cyclododecanone oxime as white crystals.[6]

Part B: Beckmann Rearrangement to Laurolactam [5][6]

-

Catalyst Solution: Prepare a solution of 8.0 mg of cyanuric chloride and 11.5 mg of anhydrous zinc chloride in 12 mL of acetonitrile. Causality Note: Cyanuric chloride acts as a powerful dehydrating agent to facilitate the rearrangement, while zinc chloride is a Lewis acid that catalyzes the process.

-

Reaction Setup: Add the purified cyclododecanone oxime from the previous step to a round-bottom flask. Add the prepared acetonitrile catalyst solution.

-

Reflux: Heat the mixture to reflux (approx. 82 °C) for 1 hour. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the disappearance of the oxime spot and the appearance of a more polar product spot (laurolactam).[5]

-

Workup: After cooling, pour the reaction mixture into a separatory funnel containing 20 mL of dichloromethane and 20 mL of water. Extract the aqueous layer twice more with 10 mL portions of dichloromethane.

-

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude laurolactam.

-

Purification: Recrystallize the crude product from 95% ethanol and water to yield pure laurolactam.[6]

| Compound | Expected Yield | Melting Point (°C) | Reference |

| Cyclododecanone Oxime | ~95% | 132-133 | [6] |

| Laurolactam | ~90% | 148-149 | [6] |

First Synthesis: Reduction of Laurolactam to this compound

The definitive synthesis of this compound involves the complete reduction of the amide functional group within the laurolactam ring. Standard amide-reducing agents like sodium borohydride are generally ineffective for this transformation. The high stability of the amide bond necessitates a powerful, oxophilic reducing agent.

Mechanistic Choice: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. Its mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of the lactam. The resulting aluminate complex is stable and does not collapse to an imine intermediate that could be hydrolyzed. A second hydride transfer then reduces what was the carbonyl carbon, and upon aqueous workup, the amine is liberated. This ensures a complete reduction to the saturated amine without ring cleavage.

Caption: Reduction of Laurolactam to this compound.

Detailed Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a calculated excess (e.g., 2-3 molar equivalents) of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Safety Note: LiAlH₄ reacts violently with water. All glassware must be scrupulously dried, and all reagents must be anhydrous.

-

Substrate Addition: Dissolve pure laurolactam in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for several hours (e.g., 4-12 hours) until TLC or GC-MS analysis indicates the complete consumption of the starting lactam.

-

Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add dropwise:

-

'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of water. This procedure is designed to safely quench the excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter.

-

-

Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter the granular precipitate through a pad of Celite. Wash the filter cake thoroughly with additional THF or diethyl ether.

-

Purification: Combine the filtrate and washings. Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation or chromatography to yield a colorless oil or low-melting solid.

Structural Elucidation and Data

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[7] |

| CAS Number | 295-03-4 | PubChem[7] |

| Molecular Formula | C₁₂H₂₅N | PubChem[7] |

| Molar Mass | 183.34 g/mol | PubChem[7] |

| Appearance | Colorless oil or low-melting solid | - |

| ¹H NMR | Spectral data available | PubChem[7] |

| Mass Spec (GC-MS) | Key fragments at m/z 30, 44, 56 | PubChem[7] |

Significance and Outlook in Drug Development

While laurolactam's primary application is in polymer science, its reduced form, this compound, represents a valuable scaffold for medicinal chemistry and drug development.[8] Saturated macrocycles are of increasing interest because they offer a unique combination of properties:

-

Conformational Flexibility and Pre-organization: Large rings can adopt specific conformations to bind to challenging protein targets, such as protein-protein interfaces, while still possessing lower entropic penalties upon binding compared to fully flexible acyclic molecules.[9]

-

Physicochemical Properties: The removal of the polar amide group in favor of a secondary amine significantly alters the molecule's properties. It increases the basicity (pKa) and can improve membrane permeability and solubility characteristics, which are critical for drug candidates.

-

Novel Chemical Space: this compound provides a non-planar, three-dimensional scaffold that moves away from the "flatland" of aromatic, sp²-rich molecules that have traditionally dominated drug discovery.[9] This allows for the exploration of new interactions with biological targets.

The secondary amine of this compound serves as a versatile chemical handle for further functionalization, enabling the synthesis of diverse libraries of compounds for screening against various therapeutic targets.

Conclusion

The synthesis of this compound is a story of chemical evolution, built upon the foundational discoveries in macrocyclic chemistry and refined by the robust methodologies of industrial organic synthesis. The pathway through its readily available precursor, laurolactam, followed by a powerful reduction, represents the most logical and efficient route to this large-ring saturated heterocycle. While its direct applications have been historically overshadowed by its lactam precursor, the this compound scaffold holds significant potential as a building block for the next generation of macrocyclic drugs, offering a unique entry point into underexplored chemical space for researchers and drug developers.

References

- Time in Grad Prelog, HR. Google Search.

-

Laurolactam - Wikipedia . Wikipedia. [Link]

-

This compound | C12H25N | CID 67523 - PubChem . National Institutes of Health. [Link]

-

Synthesis of laurolactam from cyclododecanone - Chemistry Online . Chemistry Online. [Link]

-

Ziegler-Natta Vinyl Polymerization . Penn State University. [Link]

-

Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes - PMC . National Institutes of Health. [Link]

-

The Synthesis of Laurolactam from Cyclododecanone via a Beckmann Rearrangement . University of Delaware. [Link]

-

SYNTHESIS AND FRAGRANCE PROPERTIES OF MACROCYCLIC MUSKS . University of Illinois. [Link]

-

Macrocyclic musks: Trends in development and synthetic strategies . Odessa University. [Link]

-

Applications in drug development - European Pharmaceutical Review . European Pharmaceutical Review. [Link]

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Ruzicka Large Ring Synthesis [drugfuture.com]

- 3. Laurolactam - Wikipedia [en.wikipedia.org]

- 4. Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry-online.com [chemistry-online.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. This compound | C12H25N | CID 67523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

An In-Depth Technical Guide to Azacyclotridecane: Synthesis, Properties, and Applications in Modern Chemistry

Abstract

Azacyclotridecane, a saturated twelve-carbon macrocyclic amine, represents a foundational structure in the field of macrocyclic chemistry. While seemingly simple, its unique conformational properties and the reactivity of its secondary amine group make it a valuable synthon for complex molecular architectures. This guide provides an in-depth analysis of this compound, covering its fundamental physicochemical properties, established synthetic routes, and its strategic applications, particularly for professionals in research, chemical synthesis, and drug development. We will explore the causality behind synthetic choices, present key data in a structured format, and provide a validated workflow for its preparation from common precursors.

Core Physicochemical Properties

This compound is a large, flexible cyclic amine. Its properties are defined by a twelve-carbon aliphatic chain and a single nitrogen heteroatom. The fundamental identifiers and computed properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 295-03-4 | [1] |

| Molecular Formula | C₁₂H₂₅N | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Weight | 183.33 g/mol | [1] |

| Synonyms | Dodecamethylene imine | [1] |

| SMILES | C1CCCCCCNCCCCC1 | [1] |

| InChIKey | UFADJPZTTUWZMP-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

The synthesis of large-ring macrocycles like this compound presents a significant challenge due to the entropic unfavorability of cyclizing long, linear precursors. High-dilution conditions are often required to suppress intermolecular polymerization and favor the desired intramolecular reaction.

A robust and common industrial route to this compound involves the reduction of its corresponding lactam, Laurolactam (azacyclotridecan-2-one). This multi-step approach offers a reliable pathway from a readily available cyclic ketone.

Workflow: Synthesis via Beckmann Rearrangement and Lactam Reduction

This pathway leverages the classic Beckmann rearrangement, a cornerstone of industrial nylon production, to create the 13-membered lactam ring, which is then reduced.

Caption: Synthetic workflow for this compound from Cyclododecanone.

Experimental Protocol: Reduction of Laurolactam

-

Rationale: The reduction of the amide functional group within the Laurolactam ring is a highly efficient method to produce this compound. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are typically employed due to the stability of the amide bond. The choice of an ethereal solvent like Tetrahydrofuran (THF) is critical as it is unreactive towards the hydride and effectively solubilizes the reactants.

-

Step-by-Step Methodology:

-

Inert Atmosphere: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet is charged with a suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.

-

Reactant Addition: A solution of Laurolactam (1.0 eq.)[2][3][4] in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C to control the initial exothermic reaction.

-

Reflux: After the addition is complete, the reaction mixture is brought to reflux and maintained for 12-18 hours to ensure complete reduction. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Quenching: The reaction is cooled to 0 °C and cautiously quenched by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and finally more water (Fieser workup). This procedure is crucial for safely neutralizing the excess hydride and precipitating aluminum salts into a filterable solid.

-

Isolation and Purification: The resulting slurry is filtered, and the solid residue is washed thoroughly with THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved via vacuum distillation or column chromatography.

-

Applications in Research and Drug Development

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, with over 59% of FDA-approved small-molecule drugs containing such a motif[5]. Macrocycles, in particular, are of high interest in modern drug discovery.

-

Scaffold for Drug Design: The large, conformationally flexible ring of this compound can serve as a novel scaffold. In drug design, moving from flat, aromatic structures to more three-dimensional, saturated systems (an "escape from flatland") is a key strategy to improve properties like solubility and cell permeability while discovering new intellectual property[5]. The secondary amine provides a convenient attachment point for building more complex molecules with potential therapeutic applications.

-

Building Block for Complex Syntheses: this compound is a valuable building block for creating more complex polycyclic and bridged systems. The synthesis of azapolycycles is a significant area of research as these structures are found in numerous biologically active alkaloids[6]. The nucleophilic nitrogen can be functionalized and used in various coupling reactions to construct larger, more intricate molecular frameworks.

-

Precursor to High-Performance Polymers: While this compound itself is a synthetic building block, its precursor, Laurolactam, is a critical monomer used in the production of Polyamide 12 (PA12 or Nylon 12)[7]. This high-performance polymer is valued for its excellent mechanical properties, chemical resistance, and low water absorption.

Safety and Handling

Proper handling of this compound is essential due to its irritant properties. The Globally Harmonized System (GHS) classifications highlight the primary hazards associated with this chemical.

-

GHS Hazard Statements:

-

Recommended Precautions (P-Statements):

-

P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area[1][8].

-

P280: Wear protective gloves, protective clothing, and eye/face protection[8].

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water[1].

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].

-

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion

This compound, identified by CAS number 295-03-4, is more than a simple macrocyclic amine. It is a product of sophisticated chemical synthesis, often derived from the industrially significant monomer Laurolactam. For researchers and drug development professionals, it offers a flexible and functionalizable scaffold, enabling the exploration of novel chemical space and the construction of complex, biologically relevant molecules. Its synthesis, rooted in classic organic reactions, provides a reliable pathway for its production, while an understanding of its properties and hazards ensures its safe and effective use in the laboratory.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67523, this compound. Available at: [Link]

-

National Institute of Standards and Technology (n.d.). Azacyclotridecan-2-one. In NIST Chemistry WebBook. Available at: [Link]

-

Cheméo (n.d.). Chemical Properties of Azacyclotridecan-2-one (CAS 947-04-6). Available at: [Link]

-

National Center for Biotechnology Information (n.d.). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. PMC. Available at: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13690, Laurolactam. Available at: [Link]

-

National Center for Biotechnology Information (2021). Continuous Flow Synthesis of Anticancer Drugs. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). Divergent Synthesis of 1-Azabicyclo[n.1.1]alkane Bioisosteres via Photoinduced Palladium Catalysis. PMC. Available at: [Link]

-

National Center for Biotechnology Information (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. PubMed. Available at: [Link]

-

MDPI (2022). Research in the Field of Drug Design and Development. Available at: [Link]

Sources

- 1. This compound | C12H25N | CID 67523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Azacyclotridecan-2-one [webbook.nist.gov]

- 3. 947-04-6|Azacyclotridecan-2-one|BLD Pharm [bldpharm.com]

- 4. Azacyclotridecan-2-one (CAS 947-04-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 6. Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Laurolactam | C12H23NO | CID 13690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

An In-Depth Technical Guide to the Key Chemical Characteristics of Azacyclotridecane

Executive Summary

Azacyclotridecane, a large saturated N-heterocycle, represents a fascinating scaffold with significant, yet underexplored, potential in medicinal chemistry and materials science. While its direct applications are still emerging, its precursor, laurolactam (azacyclotridecan-2-one), is a cornerstone of the polymer industry as the monomer for Nylon-12.[1][2] The conversion of this readily available industrial commodity into the parent macrocyclic amine opens a gateway to a vast chemical space for derivatization. This guide provides a comprehensive technical overview of this compound, consolidating its synthesis, physicochemical properties, spectroscopic signature, and key reactivity. We delve into the causality behind experimental choices for its synthesis and functionalization, offering field-proven insights into its potential as a building block for novel therapeutics and advanced materials.

Introduction to Macrocyclic Amines: Context and Importance

Nitrogen-containing heterocycles are foundational scaffolds in drug discovery, with saturated rings like pyrrolidine and piperidine forming the core of countless pharmaceuticals.[3][4] These structures offer a three-dimensional framework to orient functional groups in precise vectors, enhancing binding affinity and selectivity for biological targets. This compound (dodecamethyleneimine) expands upon this principle, presenting a 13-membered macrocyclic ring. Its large, flexible, and lipophilic nature provides a unique structural motif. The secondary amine embedded within the ring serves as a versatile chemical handle for modification, allowing for the systematic exploration of structure-activity relationships (SAR). Understanding the core characteristics of this parent macrocycle is the critical first step toward unlocking its potential.

Synthesis and Purification

The most economically viable route to this compound begins with the industrial synthesis of its lactam precursor, laurolactam. This multi-step process starts from cyclododecatriene, a bulk chemical derived from the trimerization of butadiene.

Synthesis Pathway: From Cyclododecatriene to this compound

The industrial production of laurolactam is a well-established process.[1][2] The subsequent reduction of the lactam's amide bond is a standard laboratory transformation to yield the target secondary amine, this compound.

Sources

Introduction to azacycloalkanes and their significance.

An In-depth Technical Guide to Azacycloalkanes: Synthesis, Properties, and Significance in Modern Chemistry

Abstract

Azacycloalkanes, saturated heterocyclic amines, represent a cornerstone of modern organic and medicinal chemistry. Their unique conformational and physicochemical properties, coupled with their prevalence in natural products and synthetic drugs, have established them as indispensable scaffolds in drug discovery and valuable ligands in catalysis. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, delving into the core principles of azacycloalkane structure, reactivity, and synthesis. We will explore their strategic application in medicinal chemistry, supported by detailed examples of FDA-approved therapeutics, and provide practical, step-by-step synthetic protocols. The narrative emphasizes the causal relationships behind experimental choices, grounding theoretical concepts in practical, field-proven insights to deliver a self-validating and authoritative resource.

Introduction: The Ubiquitous Azacycloalkane

Azacycloalkanes are cyclic organic compounds containing at least one nitrogen atom within a saturated ring system. Also known as cyclic amines, these structures range from highly strained three-membered rings (aziridines) to larger, more flexible macrocycles. Their significance stems from a unique combination of features:

-

Structural Rigidity and Diversity: The cyclic nature of azacycloalkanes imparts a degree of conformational rigidity that is highly advantageous in drug design, allowing for precise orientation of substituents to interact with biological targets.

-

Physicochemical Properties: The nitrogen atom introduces a basic center, enabling salt formation to improve solubility and bioavailability. Its ability to act as a hydrogen bond donor and acceptor is crucial for molecular recognition at receptor sites.

-

Synthetic Tractability: A vast arsenal of synthetic methods allows for the controlled and often stereoselective preparation of a wide array of substituted azacycloalkanes, making them versatile building blocks.

This guide will traverse the fundamental aspects of azacycloalkane chemistry, from their nomenclature and inherent properties to their synthesis and paramount role in the development of modern pharmaceuticals.

Structure, Nomenclature, and Physicochemical Properties

The properties of an azacycloalkane are intrinsically linked to its ring size. The nomenclature follows the Hantzsch-Widman system for heterocycles. Below is a summary of the most common monocyclic azacycloalkanes.

| Ring Size | IUPAC Name | Common Name | Approx. pKa of Conjugate Acid | Ring Strain (kcal/mol) |

| 3 | Aziridine | Aziridine | ~8.0 | ~27 |

| 4 | Azetidine | Azetidine | ~11.3 | ~26 |

| 5 | Azolidine | Pyrrolidine | ~11.3 | ~6 |

| 6 | Azinane | Piperidine | ~11.1 | ~0 |

| 7 | Azepane | Azepane | ~11.0 | ~6 |

Data compiled from various sources on chemical properties.

Ring Strain and Conformation:

The high ring strain in aziridine and azetidine makes them susceptible to ring-opening reactions, a property often exploited in synthesis. In contrast, pyrrolidine and piperidine are significantly more stable. Piperidine, being a six-membered ring, predominantly adopts a low-energy chair conformation, similar to cyclohexane, which minimizes torsional and steric strain. This conformational preference is a key factor in the design of piperidine-containing drugs, as the axial and equatorial positions of substituents can dramatically alter biological activity.

The pKa of the conjugate acid of an azacycloalkane is a measure of the nitrogen's basicity. For piperidine, pyrrolidine, and azetidine, the pKa values are all around 11, indicating they are moderately basic amines. The basicity of aziridine is significantly lower (pKa ≈ 8.0) due to the increased s-character of the nitrogen lone pair orbital in the highly strained ring.

Caption: Relationship between ring size, ring strain, and chemical properties of common azacycloalkanes.

Synthesis of Azacycloalkanes: A Strategic Overview

The construction of the azacycloalkane core is a pivotal step in the synthesis of numerous natural products and pharmaceuticals. Methodologies are diverse, but they can be broadly categorized into cyclization, cycloaddition, and ring-expansion/contraction strategies.

Key Synthetic Strategies:

-

Intramolecular Cyclization (Ring Closure): This is the most common approach, typically involving the formation of a C-N bond.

-

Nucleophilic Substitution: A primary amine or a protected amine with a leaving group on the same molecule undergoes an intramolecular SN2 reaction. The efficiency of this process is highly dependent on the chain length, favoring the formation of 5- and 6-membered rings (Baldwin's rules).

-

Reductive Amination: The intramolecular reaction between an aldehyde or ketone and an amine, followed by in-situ reduction of the resulting imine/enamine, is a powerful method for constructing piperidines and pyrrolidines.

-

-

[4+2] Cycloaddition (Diels-Alder Reaction): Aza-Diels-Alder reactions, where either the diene or the dienophile contains a nitrogen atom, provide a convergent and often stereocontrolled route to six-membered nitrogen heterocycles.

-

Ring-Closing Metathesis (RCM): This Nobel Prize-winning reaction, catalyzed by ruthenium complexes (e.g., Grubbs' catalyst), has become a go-to method for forming medium and large-sized rings by joining two terminal alkenes.

Experimental Protocol: Synthesis of N-Benzylpiperidine via Reductive Amination

This protocol details a standard, reliable method for synthesizing a common piperidine derivative. The causality behind the experimental choices is rooted in efficiency and simplicity. Glutaraldehyde is the five-carbon source, and benzylamine serves as the nitrogen source. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild, selective for imines in the presence of aldehydes, and does not react violently with the protic solvent.

Materials:

-

Glutaraldehyde (50% solution in water)

-

Benzylamine

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Acetic Acid (glacial)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM)

-

Hexanes

Procedure:

-

To a 250 mL round-bottom flask, add 1,2-dichloroethane (100 mL) and benzylamine (5.36 g, 50 mmol).

-

Add glacial acetic acid (3.0 g, 50 mmol). The acid catalyzes the formation of the intermediate iminium ion, accelerating the reaction.

-

Stir the solution at room temperature and add glutaraldehyde (50% aq. solution, 10.0 g, 50 mmol) dropwise over 10 minutes. The reaction is exothermic; slow addition prevents overheating.

-

Stir the mixture for 1 hour at room temperature.

-

Add sodium triacetoxyborohydride (12.7 g, 60 mmol) portion-wise over 15 minutes. Gas evolution (hydrogen) will be observed. The reaction is kept under a nitrogen atmosphere to prevent moisture from quenching the reducing agent.

-

Stir the reaction mixture overnight at room temperature.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution (50 mL). This neutralizes the acetic acid and any remaining reducing agent.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude oil by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to afford N-benzylpiperidine as a colorless oil.

Self-Validation: The success of the protocol is validated by characterization of the final product using 1H NMR, 13C NMR, and mass spectrometry, which should confirm the expected structure and purity.

The Significance of Azacycloalkanes in Medicinal Chemistry

The azacycloalkane motif is a privileged scaffold in drug discovery. Its presence can confer a range of desirable properties, including improved potency, selectivity, and pharmacokinetic profiles. The nitrogen atom often serves as a key interaction point with the biological target or as a handle for modifying solubility.

Examples of FDA-Approved Drugs Containing Azacycloalkane Scaffolds:

| Drug Name | Azacycloalkane Core | Therapeutic Use |

| Ritalin (Methylphenidate) | Piperidine | ADHD, Narcolepsy |

| Chantix (Varenicline) | Azabicyclic (related to piperidine) | Smoking Cessation |

| Xeljanz (Tofacitinib) | Pyrrolopyrimidine (contains a pyrrolidine ring) | Rheumatoid Arthritis |

| Cresemba (Isavuconazole) | Azole with a piperidine side chain | Antifungal Agent |

| Fentanyl | Piperidine | Opioid Analgesic |

The piperidine ring in Fentanyl, for example, is crucial for its activity. It correctly positions the phenyl and propionanilide groups for optimal binding to the μ-opioid receptor.

Caption: A generalized workflow for azacycloalkane-based drug discovery, from target to marketed drug.

Future Outlook

The field of azacycloalkane chemistry is continually evolving. Current research is focused on several key areas:

-

Novel Synthetic Methods: The development of more efficient, atom-economical, and environmentally benign ("green") methods for synthesizing these scaffolds is a high priority. This includes C-H activation/amination reactions that can install nitrogen atoms directly into hydrocarbon frameworks.

-

Asymmetric Catalysis: Creating new chiral azacycloalkane-based ligands to catalyze enantioselective reactions remains a vibrant area of research, with profound implications for producing single-enantiomer drugs.

-

Bio-inspired Scaffolds: As our understanding of natural products deepens, chemists are increasingly drawing inspiration from complex, polycyclic azacycloalkane structures to design new therapeutic agents with novel mechanisms of action.

Conclusion

Azacycloalkanes are far more than simple cyclic amines; they are enabling structures that provide the foundation for a vast array of functional molecules. Their unique blend of conformational constraint, tunable physicochemical properties, and synthetic accessibility ensures their continued prominence in the molecular sciences. For the drug development professional, a deep understanding of the synthesis, properties, and strategic application of azacycloalkanes is not merely advantageous—it is essential for the design and creation of the next generation of innovative medicines.

References

-

pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.

-

Piperidine - Wikipedia. Wikipedia.

-

Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. CDC Stacks.

-

Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. PubMed.

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Wiley Online Library.

-

Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences.

-

Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. ACS Publications.

-

Dissociation constants (p K a) of tertiary and cyclic amines. RTI International.

-

Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences | Request PDF. ResearchGate.

-

Ring strain - Wikipedia. Wikipedia.

-

Ring Strain and the Structure of Cycloalkanes - Chemistry LibreTexts. Chemistry LibreTexts.

-

Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PubMed.

-

Application of the aza-Diels–Alder reaction in the synthesis of natural products. Royal Society of Chemistry.

-

Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Taylor & Francis Online.

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Società Chimica Italiana.

-

Recent Advances in Synthetic Routes to Azacycles. MDPI.

-

Aza-Diels–Alder reaction - Wikipedia. Wikipedia.

-

Ring-closing metathesis - Wikipedia. Wikipedia.

-

Structure of the U.S. FDA-approved drugs that contain chiral piperidine... ResearchGate.

-

Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.

-

FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate.

-

Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate.

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

-

One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

-

Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central.

-

(PDF) Azacycloalkanes from Epoxides and Aziridines. ResearchGate.

-

A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives. PubMed Central.

-

RETRACTED: Synthesis and Properties of Novel Alkyl-Substituted Hexaazacyclophanes and Their Diradical Dications. PubMed Central.

An In-depth Technical Guide to the Safe Handling and Management of Azacyclotridecane

Abstract: This technical guide provides a comprehensive overview of the safety and handling precautions for Azacyclotridecane, a saturated azamacrocycle. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's hazardous properties, outlines robust protocols for its safe use, and details emergency procedures. By integrating established principles of chemical safety with specific data, this guide aims to foster a secure and compliant research environment.

Introduction: Understanding the Compound

This compound (CAS No. 295-03-4), a large-ring heterocyclic amine, belongs to the family of azamacrocycles. These structures are of significant interest in medicinal chemistry and materials science due to their unique coordination properties and diverse synthetic applications. As with any novel or specialized chemical, a thorough understanding of its potential hazards is paramount to ensuring the safety of laboratory personnel and the integrity of research. This guide is predicated on a proactive safety culture, where understanding the "why" behind a safety protocol is as crucial as the protocol itself.

Hazard Identification and Risk Assessment

Based on aggregated data, this compound is classified as an irritant.[1] A comprehensive risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

GHS Classification and Hazards

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound[1]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

These classifications necessitate specific handling procedures to avoid direct contact and inhalation.

Toxicological Profile: An Area for Precaution

Data Summary: Physicochemical and Hazard Information

| Property | Value/Classification | Source |

| Molecular Formula | C₁₂H₂₅N | PubChem[1] |

| CAS Number | 295-03-4 | PubChem[1] |

| Molar Mass | 183.33 g/mol | PubChem[1] |

| GHS Pictogram | Irritant | PubChem[1] |

| GHS Signal Word | Warning | PubChem[1] |

| Hazard Statements | H315, H319, H335 | PubChem[1] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential.

Hierarchy of Controls

The hierarchy of controls is a fundamental principle in occupational safety. For this compound, this can be visualized as follows:

Diagram of the Hierarchy of Controls

-

Elimination/Substitution: While not always feasible, consider if a less hazardous alternative can be used.

-

Engineering Controls: All work with this compound, especially when handling the solid or creating solutions, should be performed in a certified chemical fume hood to mitigate inhalation risks.

-

Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for handling this compound. Ensure all personnel are trained on these procedures.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and should not be used as a substitute for robust engineering and administrative controls.

Recommended Personal Protective Equipment

| PPE Item | Specification | Rationale |

| Gloves | Nitrile gloves (double-gloving recommended) | Prevents skin contact and irritation. |

| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes that can cause serious eye irritation. |

| Lab Coat | Full-length, cuffed sleeves | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Use in a chemical fume hood. If not possible, a NIOSH-approved respirator with organic vapor cartridges may be necessary. | Prevents respiratory tract irritation. |

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical to prevent exposure and maintain the stability of the compound.

Handling

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

-

Donning PPE: Put on all required PPE as outlined in the table above.

-

Weighing: If weighing the solid, do so in the fume hood on a tared weigh boat. Use appropriate tools to handle the solid and avoid creating dust.

-

Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

-

Post-Handling: After use, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid self-contamination.

-

Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Storage

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.

-

Segregation: Store separately from strong oxidizing agents, acids, and other reactive chemicals. A dedicated cabinet for corrosive and irritant materials is recommended.[3]

Emergency Procedures: Preparedness and Response

Rapid and correct response to an emergency situation can significantly mitigate potential harm.

Spills

Spill Response Workflow:

Workflow for responding to a spill.

-

Evacuate: Immediately evacuate the area if the spill is large or if you are unsure of the hazard.

-

Alert: Notify your supervisor and institutional safety officer.

-

Contain: If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Clean Up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable decontaminating solution and then with soap and water.

Exposures

First Aid Measures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general waste.

Conclusion: A Commitment to Safety

The safe handling of this compound is predicated on a thorough understanding of its known hazards and a cautious approach to its unknown toxicological properties. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to strict handling protocols, and being prepared for emergencies, researchers can work with this valuable compound while minimizing risks. Continuous review of safety procedures and a commitment to a strong safety culture are the cornerstones of responsible scientific practice.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67523, this compound. Retrieved from [Link].

-

University of Waterloo. EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. Retrieved from [Link].

-

GOV.UK (2024). What to do in a chemical emergency. Retrieved from [Link].

-

Centers for Disease Control and Prevention (2024). What to Do in a Chemical Emergency. Retrieved from [Link].

-

University of California, Santa Cruz - Environmental Health & Safety. Safe Handling and Storage of Chemicals. Retrieved from [Link].

-

National Toxicology Program. (2021). Azacitidine. In Report on Carcinogens, Fifteenth Edition. Research Triangle Park, NC: U.S. Department of Health and Human Services, Public Health Service. Retrieved from [Link].

-

Environmental Health & Safety, University of California, Santa Cruz. Safe Handling and Storage of Chemicals. Retrieved from [Link].

-

United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link].

-

Stericycle. (2024). Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management. Retrieved from [Link].

Sources

Navigating the Solubility Landscape of Azacyclotridecane: A Technical Guide for Researchers

Introduction: The Enigmatic Nature of a Simple Macrocycle

Azacyclotridecane, a 13-membered saturated cyclic amine, represents a foundational structure in the broader class of macrocycles. While seemingly simple in its chemical architecture—a C12 hydrocarbon loop interrupted by a single nitrogen atom—its physicochemical properties, particularly its solubility, are of significant interest to researchers in drug discovery and materials science.[1] Macrocycles, in general, occupy a unique chemical space, often displaying a complex interplay of conformational flexibility and intermolecular forces that govern their behavior in different solvent environments. This guide provides an in-depth exploration of the theoretical and practical aspects of this compound's solubility in common organic solvents, offering a predictive framework and actionable experimental protocols for its characterization.

Theoretical Framework: Predicting the Solubility of this compound

In the absence of extensive empirical data, a predictive understanding of this compound's solubility can be constructed from fundamental chemical principles and the known behavior of analogous structures, such as large aliphatic amines.[2][3][4] The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play.[5][6]

Key Molecular Characteristics Influencing Solubility:

-

Polarity: this compound possesses a polar secondary amine group capable of hydrogen bonding. However, this is attached to a large, nonpolar C12 hydrocarbon ring. This amphipathic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

-

Molecular Size and Shape: The large, flexible macrocyclic structure of this compound influences its crystal lattice energy and its ability to be effectively solvated.[7] The energetic cost of disrupting the solid-state interactions must be compensated by favorable solute-solvent interactions.

-

Hydrogen Bonding: The secondary amine group can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding are likely to exhibit greater interaction with this functional group.

Based on these characteristics, we can predict the general solubility behavior of this compound across a spectrum of common organic solvents.

Predicted Solubility Profile

The following table summarizes the expected solubility of this compound in a range of common organic solvents, categorized by their polarity. These are qualitative predictions intended to guide solvent selection for experimental work.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | High | The large, nonpolar C12 hydrocarbon backbone of this compound is expected to interact favorably with nonpolar solvents through van der Waals forces. The "like dissolves like" principle suggests strong solubility in these solvents.[5] |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate | High to Moderate | These solvents can engage in dipole-dipole interactions with the polar amine group of this compound. While they cannot donate hydrogen bonds, their polarity should be sufficient to solvate the molecule effectively. |

| Polar Aprotic (High Polarity) | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | While these solvents are polar, their high polarity might not be optimal for solvating the large nonpolar hydrocarbon portion of the molecule. A balance must be struck between solvating the polar amine and the nonpolar ring. Some degree of solubility is expected due to interactions with the amine group. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | These solvents can act as both hydrogen bond donors and acceptors, interacting with the amine group of this compound. However, their polarity might be too high to effectively solvate the large, nonpolar hydrocarbon chain, potentially leading to lower solubility compared to less polar solvents.[2] |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of published quantitative data, experimental determination of this compound's solubility is crucial. The following protocol outlines a reliable method for determining the equilibrium solubility of a compound in various organic solvents.[8][9][10][11]

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or small test tubes with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol:

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

To each vial, add a precise volume of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[10]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-